N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine
Description
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-tert-butyl-5-methoxy-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)14-11-13-9-7-8(15-4)5-6-10(9)16-11/h5-7H,1-4H3,(H,13,14) |
InChI Key |
FROKIZCRFKFDTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC2=C(O1)C=CC(=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, the reaction of 5-methoxy-2-nitroaniline with tert-butyl isocyanide under acidic conditions can yield the desired oxazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-2-carboxylic acids, while substitution reactions can produce various substituted oxazole derivatives .
Scientific Research Applications
N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- The target compound’s tert-butyl-methoxy combination may enhance target selectivity but requires empirical validation.
- Toxicity Profile : The acute toxicity classification (Category 4) of the target compound contrasts with undefined profiles of analogues like 2p or 2s, underscoring the need for comprehensive safety studies .
- Synthetic Accessibility: Higher yields in N-(4-phenoxyphenyl) derivatives (74%) vs. bromo/nitro analogues (19–45%) highlight substituent-dependent challenges .
Biological Activity
N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine is a compound belonging to the benzoxazole class, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and cytotoxic properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a tert-butyl group and a methoxy substituent on the benzoxazole ring, which enhances its solubility and biological activity. The unique structure contributes to its reactivity and interaction with biological targets.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. Similar compounds in the benzoxazole family have been shown to inhibit pro-inflammatory cytokines such as IL-1β and IL-6, suggesting potential applications in treating inflammatory diseases .
Key Findings:
- In vitro studies demonstrated that derivatives of benzoxazoles can significantly reduce the expression of inflammatory markers in various cell lines.
- Molecular docking studies suggest effective binding affinity with proteins involved in inflammatory pathways, indicating a mechanism of action that could be further explored for therapeutic development.
2. Antimicrobial Activity
This compound has demonstrated promising antimicrobial activity against several pathogens, including Mycobacterium tuberculosis . This activity is attributed to its ability to disrupt bacterial metabolism and inhibit growth .
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 23 - 32 µM | |
| Escherichia coli | Variable (specific MIC values needed) | |
| Bacillus subtilis | Variable (specific MIC values needed) |
3. Cytotoxicity Against Cancer Cells
Benzoxazole derivatives, including this compound, have been studied for their cytotoxic effects on various cancer cell lines. These compounds have shown potential in inducing apoptosis in cancer cells such as breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Case Studies
- In Vitro Studies : A study evaluated the anti-inflammatory effects of similar benzoxazole derivatives on human liver hepatocytes exposed to lipopolysaccharides (LPS). The results indicated significant downregulation of IL-1β and IL-6 mRNA levels without hepatotoxicity, supporting the potential use of these compounds in managing inflammation .
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of various benzoxazole derivatives against both Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent bactericidal effects, reinforcing the therapeutic potential of this compound in treating infections .
Q & A
Q. What are the recommended safety precautions when handling N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine in laboratory settings?
- Methodological Answer : The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Researchers must:
- Use NIOSH/CEN-approved respirators (e.g., P95 or ABE1P3D) to avoid dust inhalation.
- Wear EN374-compliant gloves and protective clothing to prevent skin contact.
- Store in tightly sealed containers in cool, ventilated areas away from incompatible materials (strong acids, bases, oxidizers) .
- Implement engineering controls (e.g., fume hoods) and emergency eyewash stations .
Q. What synthetic methodologies are reported for the preparation of this compound and related benzoxazole derivatives?
- Methodological Answer : While direct synthesis data for this compound is limited, analogous benzoxazol-2-amine derivatives are synthesized via:
- Cyclocondensation of substituted o-aminophenols with tert-butyl isocyanates under reflux conditions.
- Purification using silica gel chromatography (hexane/ethyl acetate, 3:1) to achieve yields of 45–74% .
- Water-mediated reactions for eco-friendly synthesis, monitored by TLC and characterized via HRMS and IR spectroscopy .
Q. How is the structural characterization of this compound typically performed?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and tert-butyl/methoxy group integration .
- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺ at m/z 220.27) .
- IR spectroscopy : Peaks at ~1643 cm⁻¹ (C=N stretching) and ~1261 cm⁻¹ (C-O-C bending) .
Advanced Research Questions
Q. What computational approaches have been employed to study the electronic structure and reactivity of this compound?
- Methodological Answer : For related benzoxazoles, density functional theory (DFT) and molecular dynamics (MD) simulations are used to:
Q. How can researchers address contradictions in reported toxicity data for this compound?
- Methodological Answer : Contradictions arise due to incomplete toxicological profiling (e.g., no chronic toxicity or ecotoxicity data). To resolve this:
Q. What strategies are recommended for optimizing reaction yields in the synthesis of N-substituted benzoxazol-2-amine derivatives?
- Methodological Answer : Yield optimization strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
